molecular formula C8H10N2O B11920494 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine

7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B11920494
M. Wt: 150.18 g/mol
InChI Key: QGWDXLGYTIFIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that belongs to the pyrido[3,4-b][1,4]oxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
  • 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Uniqueness

7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen atoms in the ring system

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-6-4-7-8(5-10-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3

InChI Key

QGWDXLGYTIFIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)OCCN2

Origin of Product

United States

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